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Compound of Interest

Compound Name: Dihydroquinidine

Cat. No.: B8771983 Get Quote

An in-depth analysis of the spectroscopic properties of dihydroquinidine, a prominent

cinchona alkaloid, is presented for researchers, scientists, and drug development

professionals. This guide provides a comprehensive overview of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed

experimental protocols and an exploration of its potential roles in cellular signaling pathways.

Dihydroquinidine, a diastereomer of dihydroquinine, is a well-known antiarrhythmic agent. Its

complex stereochemistry and pharmacological activity make a thorough understanding of its

structural and electronic properties crucial for drug development and related research. This

technical guide offers a consolidated resource of its key spectroscopic data and methodologies

for its analysis.

Spectroscopic Data of Dihydroquinidine
The following sections provide a summary of the key spectroscopic data for dihydroquinidine,

presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H

and ¹³C NMR spectra of dihydroquinidine provide detailed information about its proton and

carbon framework.
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¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.73 d 1H H-2'

8.03 d 1H H-8'

7.65 d 1H H-5'

7.40 dd 1H H-7'

7.33 s 1H H-3'

5.58 d 1H H-9

3.96 s 3H -OCH₃

3.20 - 3.05 m 2H H-2, H-6

2.80 - 2.65 m 2H H-8, H-3

2.30 m 1H H-4

1.85 - 1.70 m 2H H-5

1.55 - 1.40 m 3H H-7, H-10

0.88 t 3H H-11

¹³C NMR Spectral Data (CDCl₃)[1]
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Chemical Shift (δ) ppm Assignment

157.7 C-6'

147.5 C-2'

144.5 C-4'

143.1 C-8a'

131.6 C-8'

126.5 C-5'

121.8 C-7'

118.9 C-4a'

101.3 C-5'

71.9 C-9

60.3 C-2

56.6 C-6

55.8 -OCH₃

49.8 C-8

37.4 C-4

27.9 C-3

27.7 C-5

26.0 C-7

25.0 C-10

12.0 C-11

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of dihydroquinidine shows characteristic absorption bands corresponding to its
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structural features.

IR Spectral Data

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3300-3500 (broad) O-H Stretching

3070, 3040 C-H (aromatic) Stretching

2940, 2870 C-H (aliphatic) Stretching

1620, 1590, 1508 C=C, C=N (aromatic) Stretching

1470, 1455, 1430 C-H Bending

1245 C-O (ether) Stretching

1030 C-O (alcohol) Stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of dihydroquinidine shows a

molecular ion peak and several characteristic fragment ions.

Mass Spectrometry Data (EI)

m/z Proposed Fragment

326 [M]⁺

311 [M - CH₃]⁺

297 [M - C₂H₅]⁺

189 [C₁₁H₁₁NO₂]⁺ (Quinoline moiety)

174 [C₁₁H₁₂NO]⁺

159 [C₁₀H₇O]⁺

138 [C₉H₁₂N]⁺ (Quinuclidine moiety)
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Experimental Protocols
Detailed methodologies for the spectroscopic analysis of dihydroquinidine are provided

below.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of dihydroquinidine.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Instrument: 400 MHz NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 3.98 s

Spectral Width: 8278 Hz

¹³C NMR Acquisition:

Instrument: 100 MHz NMR Spectrometer

Solvent: CDCl₃
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Temperature: 298 K

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.3 s

Spectral Width: 24038 Hz

IR Spectroscopy
Sample Preparation (ATR):

Place a small, powdered amount of dihydroquinidine directly onto the diamond crystal of

the Attenuated Total Reflectance (ATR) accessory.

Apply pressure using the ATR's pressure arm to ensure good contact between the sample

and the crystal.

Data Acquisition:

Instrument: FT-IR Spectrometer with ATR accessory

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

A background spectrum of the clean, empty ATR crystal should be collected prior to sample

analysis.

Mass Spectrometry
Sample Preparation (EI):
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Prepare a dilute solution of dihydroquinidine in a volatile organic solvent such as methanol

or dichloromethane.

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas

chromatograph.

Data Acquisition:

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization

(EI) source.

Ionization Energy: 70 eV

Mass Range: m/z 50-500

Source Temperature: 230 °C

GC Column: A suitable capillary column for alkaloid analysis (e.g., DB-5ms).

Temperature Program: A temperature gradient appropriate for the elution of

dihydroquinidine.

Visualization of Experimental Workflows and
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental

workflows for the spectroscopic techniques and potential signaling pathways involving

dihydroquinidine.
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Sample Preparation Data Acquisition Data Processing

Weigh Dihydroquinidine Dissolve in CDCl3 Transfer to NMR Tube NMR SpectrometerInsert Sample FID SignalAcquire Data Fourier Transform Phase Correction Baseline Correction Integration & Peak Picking Final Spectrum

Sample Preparation (ATR)

Data Acquisition

Data Processing

Place Sample on ATR Crystal Apply Pressure FT-IR SpectrometerPlace in Spectrometer

Process Spectrum

Collect Background Collect Sample Spectrum

Peak Analysis

Sample Preparation

Data Acquisition Data Analysis

Dissolve in Volatile Solvent Inject into GC-MS GC-MS System

GC Separation EI Ionization Mass Analysis Total Ion Chromatogram Mass Spectrum Fragmentation Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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